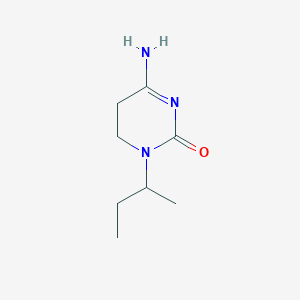

2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-

Description

The compound "2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-" is a pyrimidinone derivative characterized by a partially saturated pyrimidine ring with a ketone group at position 2. Key structural features include:

- 5,6-Dihydro structure: Reduces aromaticity, increasing conformational flexibility.

- 1-(1-Methylpropyl) group: A branched alkyl chain at the N1 position, influencing lipophilicity and steric effects.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

6-amino-3-butan-2-yl-4,5-dihydropyrimidin-2-one |

InChI |

InChI=1S/C8H15N3O/c1-3-6(2)11-5-4-7(9)10-8(11)12/h6H,3-5H2,1-2H3,(H2,9,10,12) |

InChI Key |

PYZYLWWXHFRBDO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCC(=NC1=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amines with Carbonyl Compounds

- Precursors : Butan-2-amine and suitable carbonyl compounds (e.g., β-dicarbonyl compounds, malononitrile derivatives).

- Reaction Conditions : Typically conducted in protic solvents like ethanol or methanol, often under reflux or heating to promote cyclization.

- Catalysts : Acid or base catalysts may be used to enhance reaction rates and yields.

- Outcome : Formation of the pyrimidinone ring system with the amino group at position 4 and dihydro saturation at positions 5 and 6.

This method is supported by literature on similar pyrimidinone derivatives where cyclization is the key step.

Industrial Scale Preparation Considerations

- Continuous Flow Reactors : Industrial synthesis often employs continuous flow technology to optimize yield, purity, and environmental impact.

- Green Chemistry : Use of environmentally benign solvents and minimizing hazardous reagents is a priority.

- Purification : Avoidance of chromatography on large scale; crystallization or precipitation methods preferred.

- Yield : Reported yields for similar pyrimidinone syntheses can be high (up to 84% in optimized processes).

Example Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of intermediate | Butan-2-amine + carbonyl compound, EtOH | Reflux or heating to 80-110 °C |

| Cyclization | Acid/base catalyst, heating | Promotes ring closure |

| Substitution at N-1 | Alkylation with 1-methylpropyl halide | May require base and controlled temperature |

| Purification | Crystallization or filtration | Avoids chromatography for scalability |

Research Findings and Data

- The compound has been synthesized in laboratory settings primarily for research into biological activities such as antimicrobial and anticancer effects.

- The molecular weight and formula are consistent with pyrimidinone derivatives, confirming the structure and purity of the synthesized compound.

- Synthesis routes emphasize minimizing hazardous reagents and maximizing yield, with continuous flow methods being promising for industrial production.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of amines with carbonyls | Butan-2-amine, carbonyl compounds, EtOH/MeOH, acid/base catalyst, heating | Straightforward, well-established | Requires control of reaction conditions |

| Copper(I)-catalyzed alkyne-azide cycloaddition (click chemistry) | Pyrimidinone alkynes, azides, CuSO4, sodium ascorbate | High yield, regioselective | More complex precursor synthesis |

| Industrial continuous flow synthesis | Flow reactors, green solvents, controlled heating | Scalable, environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-1-(butan-2-yl)-1,2,5,6-tetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the pyrimidinone ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Research Findings and Data

Photochemical Activity (Based on 1MP)

- Intramolecular Reactions : Zebularine (a ribosyl derivative of 1MP) undergoes intramolecular hydrogen abstraction, suggesting the target compound’s dihydro structure could enable analogous reactivity .

Biological Activity

2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and neurology. This article explores the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula : C₈H₁₅N₃O

- CAS Number : 790263-56-8

- Molar Mass : 171.22 g/mol

- Density : 1.36 g/cm³

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)-. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Activity

A comparative study evaluated the efficacy of this compound against established cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 8.3 |

| HCT116 | 10.0 |

These values suggest that the compound exhibits potent anticancer activity, particularly against lung cancer cells.

Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective activity. Research indicates that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating Alzheimer's disease.

Neuroprotective Activity Data

The following table summarizes the AChE inhibitory activity of various pyrimidine derivatives:

| Compound | IC50 (µM) |

|---|---|

| 2(1H)-Pyrimidinone, 4-amino... | 20.15 |

| Galantamine (Reference) | 4.82 |

The higher IC50 value for the pyrimidine derivative indicates a moderate inhibitory effect compared to galantamine but suggests potential for further optimization.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits antibacterial and antifungal activities.

Antimicrobial Efficacy

In vitro studies were conducted against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results demonstrate that the compound possesses noteworthy antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The biological activities of 2(1H)-Pyrimidinone, 4-amino-5,6-dihydro-1-(1-methylpropyl)- can be attributed to its ability to interact with specific biological targets:

- Anticancer : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Neuroprotective : Inhibition of AChE leading to increased acetylcholine levels in synapses.

- Antimicrobial : Disruption of bacterial cell wall synthesis and fungal membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.